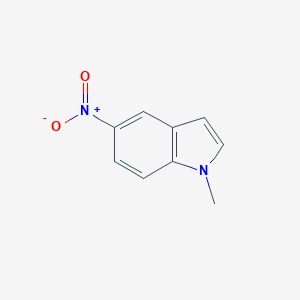

1-Methyl-5-nitro-1H-indole

概要

説明

1-Methyl-5-nitro-1H-indole is a chemical compound with the molecular formula C9H8N2O2 . It has a molecular weight of 176.17 g/mol . The IUPAC name for this compound is 1-methyl-5-nitroindole .

Molecular Structure Analysis

The molecular structure of 1-Methyl-5-nitro-1H-indole includes a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The InChI code for this compound is InChI=1S/C9H8N2O2/c1-10-5-4-7-6-8 (11 (12)13)2-3-9 (7)10/h2-6H,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving 1-Methyl-5-nitro-1H-indole are not available, indole derivatives are known to be key intermediates for the preparation of biologically active compounds and indole alkaloids . Their carbonyl groups facilitate C–C and C–N coupling reactions and reductions .Physical And Chemical Properties Analysis

1-Methyl-5-nitro-1H-indole has a molecular weight of 176.17 g/mol, and its exact mass is 176.058577502 g/mol . It has a topological polar surface area of 50.8 Ų . The compound has a complexity of 214 .科学的研究の応用

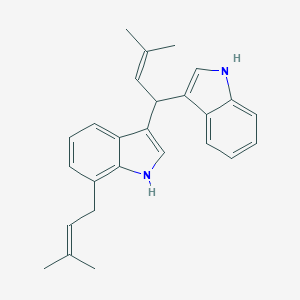

Synthesis of Alkaloid Derivatives

Alkaloids are a class of naturally occurring organic compounds that contain nitrogen atoms. “1-Methyl-5-nitro-1H-indole” can be used in the synthesis of indole derivatives, which are prevalent moieties in selected alkaloids . These derivatives are significant due to their presence in natural products and drugs, playing a crucial role in cell biology.

Anticancer Applications

Indole derivatives, including “1-Methyl-5-nitro-1H-indole,” have been studied for their potential in treating cancer cells. The indole ring system is a common structure found in many biologically active compounds, and its modification can lead to new therapeutic agents .

Antimicrobial Activity

The antimicrobial properties of indole derivatives make them valuable in the development of new medications for treating infections. “1-Methyl-5-nitro-1H-indole” can be a key precursor in synthesizing compounds with potent antimicrobial activities .

Antiviral Agents

Research has shown that indole derivatives can exhibit antiviral activities. Derivatives of “1-Methyl-5-nitro-1H-indole” could be synthesized and tested for their efficacy against various RNA and DNA viruses, contributing to the development of new antiviral drugs .

Vibrational Spectroscopy Probes

Indole derivatives are used as probes in vibrational spectroscopy to study the environment around the molecule. “1-Methyl-5-nitro-1H-indole” could be employed to assess the hydration status within a local environment, exploiting its unique vibrational characteristics .

Development of Tubulin Polymerization Inhibitors

In the field of cancer research, tubulin polymerization inhibitors are of great interest. “1-Methyl-5-nitro-1H-indole” can serve as a reactant in the preparation of such inhibitors, which are crucial in the study of cancer cell division and proliferation .

Synthesis of Protein Kinase Inhibitors

Protein kinases play a significant role in the regulation of cell functions. Indole derivatives, including “1-Methyl-5-nitro-1H-indole,” are used in the synthesis of protein kinase inhibitors, which have applications in treating various diseases .

Creation of Peptide-Mimetic Compounds

Peptide-mimetic compounds are designed to mimic the biological activity of peptides. “1-Methyl-5-nitro-1H-indole” can be utilized in the creation of peptide-mimetic protease-activated receptor-1 (PAR-1) antagonists, which have therapeutic potential in various medical conditions .

Safety and Hazards

将来の方向性

作用機序

Target of Action

1-Methyl-5-nitro-1H-indole, like other indole derivatives, is a significant heterocyclic system in natural products and drugs . It plays a crucial role in cell biology and has been used as a biologically active compound for the treatment of various disorders .

Mode of Action

Indole derivatives are known to interact with their targets, causing various changes that lead to their biological effects . For instance, some indole derivatives have shown inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives likely affect multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that 1-Methyl-5-nitro-1H-indole may have diverse molecular and cellular effects.

Action Environment

For safe handling, it is recommended to use this compound in a well-ventilated place, avoid contact with skin and eyes, and prevent the formation of dust and aerosols .

特性

IUPAC Name |

1-methyl-5-nitroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-10-5-4-7-6-8(11(12)13)2-3-9(7)10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXBQSCHRKSBGKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50184021 | |

| Record name | 1H-Indole, 1-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-5-nitro-1H-indole | |

CAS RN |

29906-67-0 | |

| Record name | 1H-Indole, 1-methyl-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029906670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole, 1-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

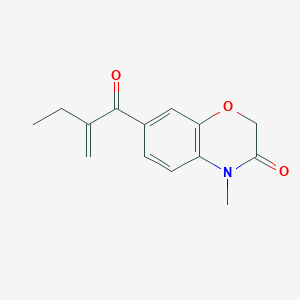

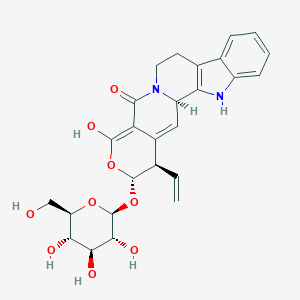

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 1-Methyl-5-nitro-1H-indole in the synthesis of spiroindolinones and what are the potential antimicrobial applications of these compounds?

A1: 1-Methyl-5-nitro-1H-indole serves as a crucial starting material in the synthesis of spiroindolinone derivatives, specifically acting as the indole-2,3-dione component. In the study, it reacted with 2-amino-4-chlorothiophenol to yield 5-chloro-1'-methyl-5'-nitro-3H-spiro[1,3-benzothiazole-2,3'-indole]-2'(1'H)-one []. This spiroindolinone derivative, along with others synthesized in previous studies, were then tested for their antimicrobial activity against various bacterial and fungal strains. The research indicated that some of these spiroindolinone derivatives, particularly those containing benzothiazole or 5-chlorobenzothiazole moieties, exhibited promising activity against Staphylococcus aureus and Candida albicans []. These findings highlight the potential of utilizing 1-Methyl-5-nitro-1H-indole as a building block for developing novel antimicrobial agents.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinyl-2-oxo-4,5-dihydropyrimidine-4-sulfonic acid](/img/structure/B49401.png)

![1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B49404.png)

![(2S)-2-[[2-[[(2S)-2-[[(Z,2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-acetamidohexanoyl]amino]-5-aminopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-6-aminohexanamide](/img/structure/B49421.png)